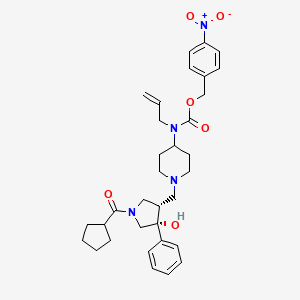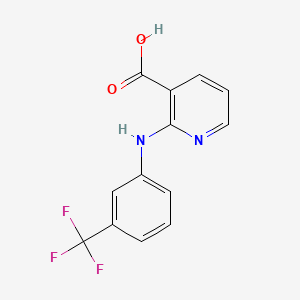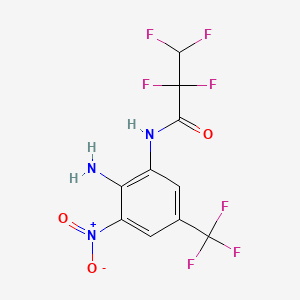![molecular formula C24H31N3O3 B1678920 (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide CAS No. 187665-60-7](/img/structure/B1678920.png)
(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide
概要
説明
This compound is a complex organic molecule. It contains a benzopyran ring, which is a common structure in many bioactive compounds. The molecule also has a piperazine ring, which is often found in pharmaceuticals due to its ability to improve solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzopyran and piperazine rings, as well as the methoxyphenyl and methyl groups, could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
- Neuroscience
- Summary of Application : The compound, also known as SalA-4g, has been used in research related to the O-GlcNAc pathway, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . This pathway is seen as a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
- Methods of Application : The study focused on mitochondrial network homeostasis mediated by O-GlcNAcylation in SalA-4g’s neuroprotection in primary cortical neurons under ischemic-like conditions . O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress .
- Results or Outcomes : The results showed improvement of mitochondrial homeostasis and bioenergy, and inhibition of the mitochondrial apoptosis pathway . Blocking mitochondrial protein O-GlcNAcylation with OSMI-1 disrupted mitochondrial network homeostasis and antagonized the protective effects of SalA-4g .
- Neuroprotection in Ischemic Conditions
- Summary of Application : SalA-4g has been shown to have neuroprotective effects in ischemic conditions . This is particularly relevant in the context of stroke, where brain cells are deprived of oxygen and nutrients, leading to cell death .
- Methods of Application : The study explored the role of SalA-4g in enhancing O-GlcNAcylation, a nutrient-driven post-translational modification, and maintaining energy homeostasis in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . The compound was shown to increase glucose uptake and activate O-GlcNAcylation .
- Results or Outcomes : SalA-4g demonstrated neuroprotective effects against moderate OGD injury in hippocampal neurons . It was found to improve mitochondrial homeostasis and bioenergy, and inhibit the mitochondrial apoptosis pathway . Blocking mitochondrial protein O-GlcNAcylation disrupted mitochondrial network homeostasis and antagonized the protective effects of SalA-4g .
-
Regulation of Energy Homeostasis
- Summary of Application : SalA-4g has been found to regulate energy homeostasis, which is crucial in preventing neuron death following cerebral ischemia . This is particularly relevant in the context of stroke, where brain cells are deprived of oxygen and nutrients, leading to cell death .
- Methods of Application : The study explored the role of SalA-4g in enhancing O-GlcNAcylation, a nutrient-driven post-translational modification, and maintaining energy homeostasis in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions . The compound was shown to increase glucose uptake and activate O-GlcNAcylation .
- Results or Outcomes : SalA-4g demonstrated neuroprotective effects against moderate OGD injury in hippocampal neurons . It was found to improve mitochondrial homeostasis and bioenergy, and inhibit the mitochondrial apoptosis pathway . Blocking mitochondrial protein O-GlcNAcylation disrupted mitochondrial network homeostasis and antagonized the protective effects of SalA-4g .
-
Asymmetric Synthesis of Apremilast
- Summary of Application : SalA-4g has been used in the asymmetric synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) that has been approved by the FDA for the treatment of patients with moderate to severe plaque psoriasis .
- Methods of Application : The synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .
- Results or Outcomes : The study demonstrated the successful synthesis of Apremilast using SalA-4g, with a high yield and enantiomeric excess .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLSEQDYARNKTL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide | |
CAS RN |
187665-60-7 | |
| Record name | (1S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU 109291 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-109291 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4LJL8K38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



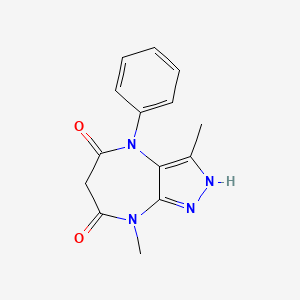
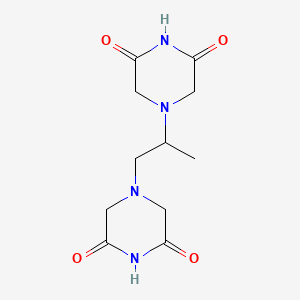
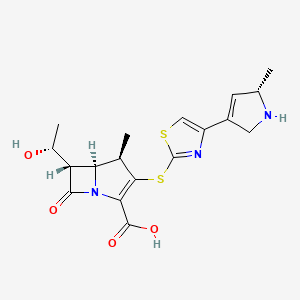
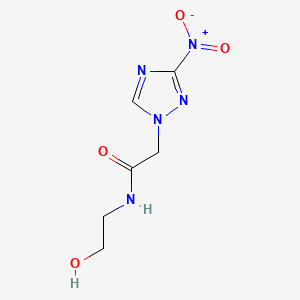
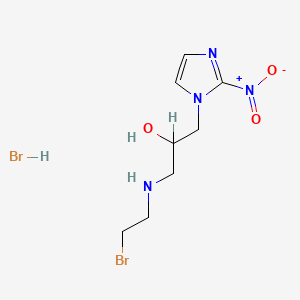
![11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1678847.png)
![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)
![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)
![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
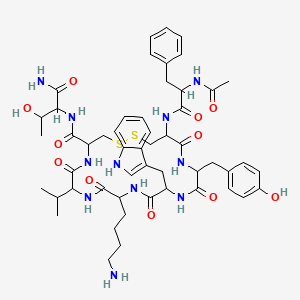
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
